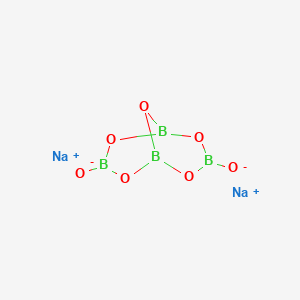
Calcium plumbate
Übersicht
Beschreibung
Calcium plumbate is an inorganic chemical that has been used extensively as an anticorrosive pigment in paints and coatings . The formula is given as CaO3Pb, but also is shown as CaO4Pb2 in other sources .
Synthesis Analysis
Calcium plumbate (Ca2PbO4) can be prepared by sol–gel methods and by solid state reaction . The sol–gel prepared samples contained calcium plumbate as the only one phase as early as after 2 h annealing at 800 °C . It is usually manufactured by the reaction of calcium oxide (CaO) and lead oxide (PbO) at high temperature in the presence of excess oxygen .Molecular Structure Analysis
Calcium plumbate crystallizes with orthorhombic symmetry in Sr2PbO4 structure type . The formula is given as CaO3Pb, but also is shown as CaO4Pb2 in other sources .Chemical Reactions Analysis
The sol–gel prepared samples contained calcium plumbate as the only one phase as early as after 2 h annealing at 800 °C . The next annealing at 800 °C for 24 h induced weak Pb losses displayed by present CaO (according to phase equilibrium) and confirmed by XRF measurement .Physical And Chemical Properties Analysis
Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . Calcium plumbate is stable in air up to 980 °C . It melts incongruently and decomposes into a liquid and CaO .Wissenschaftliche Forschungsanwendungen
Anti-Corrosive Paint Pigments : Calcium plumbate is significant in rust inhibition for the protection of iron and steel. It combines basic and oxidizing characteristics and interacts with linseed oil to form protective films. It passifies both cathodic and anodic areas on iron and steel, differing from other rust-inhibitive pigments. Linseed oil paints based on calcium plumbate have shown remarkable resistance to cracking and strong adhesion on various surfaces (Read, 1956).
Agricultural Applications : Studies have explored the effects of calcium-containing sprays on plum trees, particularly in combination with other bioactivators. These treatments have shown to enhance tree development, fruit size, and resistance to damage during postharvest handling. The sprays improved external color and maintained color stability during storage, as well as increased the concentrations of essential minerals in the fruit (Alcaraz-López et al., 2003; 2004).
Preparation Methods and Properties : The preparation of calcium plumbate through various methods, including sol-gel and solid state reaction, has been studied. The sol-gel method enabled the formation of calcium plumbate at lower annealing times, with a microstructure featuring regularly distributed grains. This research highlights the impact of preparation methods on the properties of calcium plumbate (Rubešová & Sýkorová, 2009).
Formation Mechanism and Kinetics : The kinetics and mechanism of calcium plumbate formation from CaO and PbO have been analyzed. The reaction is governed by a diffusion process and the energy of activation was determined. Understanding the formation mechanism is crucial for optimizing synthesis processes (Martini & Bianchini, 2007).
Purification and Localization in Plants : An annexin-like protein, which binds to calcium, has been purified from pea plants. This protein plays a potential role in calcium signaling in plant cells, indicating the importance of calcium interactions at the cellular level in plants (Clark, Dauwalder, & Roux, 2004).
Calcium Isotope Applications in Vertebrate Biology : The use of calcium isotopes in the study of vertebrate biology, including dietary tracing and biomarker identification for bone loss in diseases such as osteoporosis, is an emerging area of research. This highlights the broader applications of calcium in scientific studies (Tacail, Le Houedec, & Skulan, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
calcium;dioxido(oxo)lead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Pb/q+2;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCKYDWIGITWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Pb](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047775 | |
| Record name | Calcium plumbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium plumbate | |
CAS RN |
12013-69-3, 12774-29-7 | |
| Record name | Plumbate (PbO44-), calcium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium plumbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicalcium lead tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)







